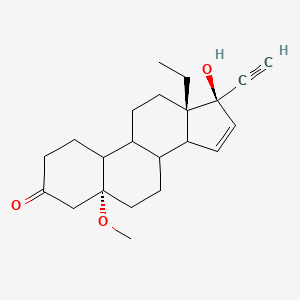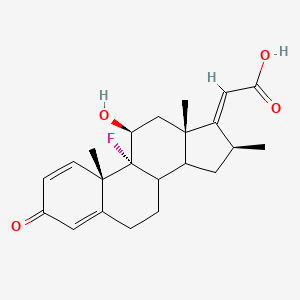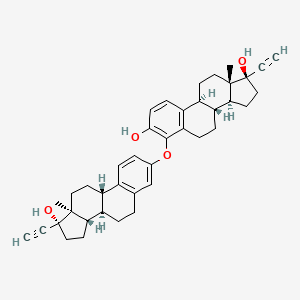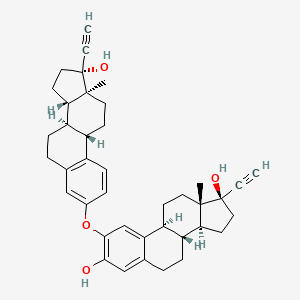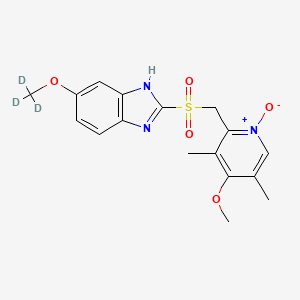
5-Hydroxynepafenac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Analytical reference standard for Nepafenac metabolite
Scientific Research Applications
Serotonergic Drugs and Obesity
Research has shown that endogenous hypothalamic serotonin plays a significant role in satiation and satiety processes, making the serotonin system a target for weight control. Serotonergic drugs, including SSRIs, dexfenfluramine, and 5-HT2C receptor agonists, have been shown to significantly attenuate body weight gain in rodents, associated with marked hypophagia. This effect is likely mediated by the hypothalamic melanocortin system. Clinical studies have demonstrated that serotonergic drugs reduce pre-meal appetite and caloric intake, contributing to weight loss in obese individuals Halford et al., 2007.
Serotonin's Role in Anxiety and Depression
The modulation of 5-HT receptors has been implicated in the treatment of anxiety and depression. For instance, activation of 5-HT(1B/1D) receptors in the mesolimbic dopamine system has been shown to increase dopamine release from the nucleus accumbens, suggesting a complex interplay between serotonin and dopamine in mood regulation Yan & Yan, 2001. Additionally, the discovery of fluoxetine hydrochloride (Prozac) highlighted the therapeutic potential of enhancing 5-HT neurotransmission to mediate antidepressant responses Wong et al., 2005.
Serotonin in Migraine and Pain
5-HT receptors, particularly 5-HT2A, have been associated with the pathophysiology of migraine. Antagonists of these receptors, such as pizotifen and methysergide, have proven effective in migraine prophylaxis, suggesting a role for serotonin in cranial vasoconstriction, capillary permeability, and neurogenic inflammation Mylecharane, 2004. Similarly, the role of 5-HT in modulating pain-related behavior has been explored, with findings indicating its involvement in the chemical pathogenesis of sciatica in lumbar disc herniation models Kato et al., 2008.
properties
Product Name |
5-Hydroxynepafenac |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



